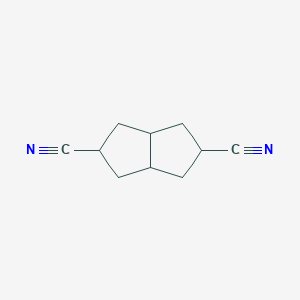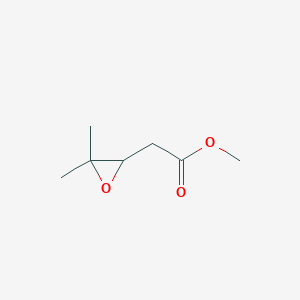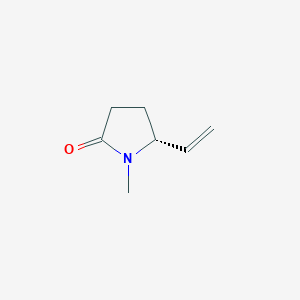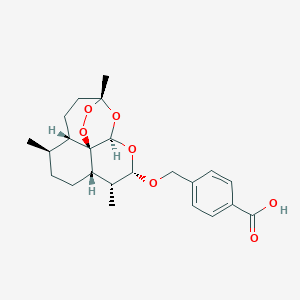
1,2,3,3a,4,5,6,6a-Octahydropentalene-2,5-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,3a,4,5,6,6a-Octahydropentalene-2,5-dicarbonitrile is a chemical compound that has been widely studied due to its potential applications in scientific research. This compound is also known as OHPD, and it is a bicyclic structure that contains two carbon-nitrogen triple bonds.
Mécanisme D'action
The mechanism of action of OHPD is not well understood, but it is believed to involve the formation of reactive intermediates that can undergo a variety of chemical reactions. These intermediates can react with other molecules to form new compounds, or they can undergo rearrangement reactions to form different isomers.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of OHPD. However, studies have shown that this compound can inhibit the growth of certain bacterial strains and can also act as a potent inhibitor of certain enzymes. Further research is needed to fully understand the effects of OHPD on biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using OHPD in lab experiments is its high yield and purity. This compound can be synthesized in large quantities and can be easily purified through recrystallization. However, one limitation of using OHPD is its potential toxicity. This compound should be handled with care, and appropriate safety measures should be taken when working with it.
Orientations Futures
There are several future directions for the study of OHPD. One potential area of research is the development of new synthetic methods for the production of this compound. Another area of research is the study of the mechanism of action of OHPD and its potential applications in the synthesis of new materials and organic compounds. Additionally, further research is needed to fully understand the biochemical and physiological effects of OHPD on biological systems, which could lead to the development of new pharmaceuticals and agrochemicals.
Méthodes De Synthèse
The synthesis of OHPD involves the reaction between two molecules of 1,3-cyclohexadiene and two molecules of cyanogen bromide. The reaction proceeds through a series of steps that involve the formation of an intermediate compound, which is then converted into OHPD. The yield of this reaction is typically high, and the purity of the product can be improved through recrystallization.
Applications De Recherche Scientifique
OHPD has been used in various scientific research applications, including the development of new materials, the synthesis of organic compounds, and the study of chemical reactions. This compound has been shown to be a versatile building block for the synthesis of complex organic molecules, and it can be used as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Propriétés
Numéro CAS |
111742-46-2 |
|---|---|
Nom du produit |
1,2,3,3a,4,5,6,6a-Octahydropentalene-2,5-dicarbonitrile |
Formule moléculaire |
C10H12N2 |
Poids moléculaire |
160.22 g/mol |
Nom IUPAC |
1,2,3,3a,4,5,6,6a-octahydropentalene-2,5-dicarbonitrile |
InChI |
InChI=1S/C10H12N2/c11-5-7-1-9-3-8(6-12)4-10(9)2-7/h7-10H,1-4H2 |
Clé InChI |
TWMUCBIUZIDLMK-UHFFFAOYSA-N |
SMILES |
C1C(CC2C1CC(C2)C#N)C#N |
SMILES canonique |
C1C(CC2C1CC(C2)C#N)C#N |
Synonymes |
2,5-Pentalenedicarbonitrile,octahydro-,(2-alpha-,3a-bta-,5-alpha-,6a-bta-)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Chloro-5H,12H-quinolino[2,1-b][1,3]benzoxazin-5-one](/img/structure/B55282.png)
![Furo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B55285.png)





![3-Methylbenzo[c]isoxazole-4,7-dione](/img/structure/B55293.png)




